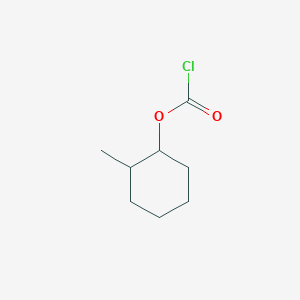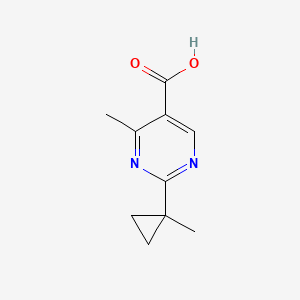
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure consists of a pyrrolidine ring substituted with a methyl group and a 3-methylphenyl group, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methylphenylacetic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products Formed
Oxidation: 3-(3-methylphenyl)pyrrolidine-3-carboxylic acid.
Reduction: 3-(3-methylphenyl)pyrrolidine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive pyrrolidine derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The presence of the methyl and 3-methylphenyl groups enhances its binding affinity and selectivity towards certain targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activities and used in drug development.
Pyrrolizines: Another class of pyrrolidine derivatives with significant pharmacological properties.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications, differentiating it from other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-10-4-3-5-11(8-10)13(12(15)16-2)6-7-14-9-13/h3-5,8,14H,6-7,9H2,1-2H3 |
Clave InChI |
PDCTYVKORRQBBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CCNC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


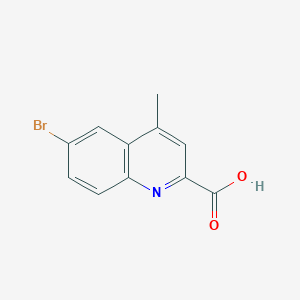
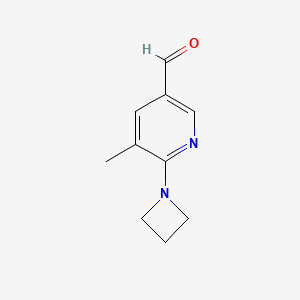
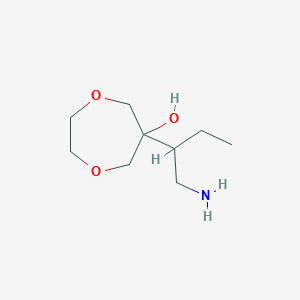
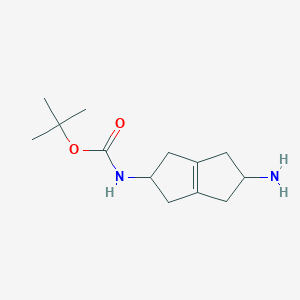
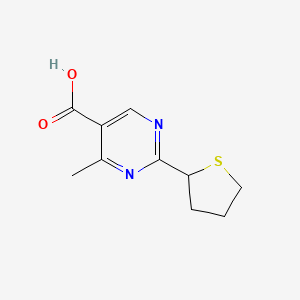

![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13177237.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
